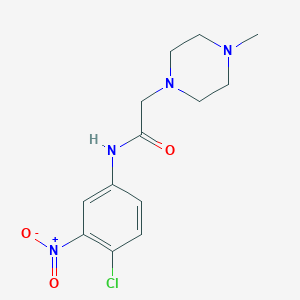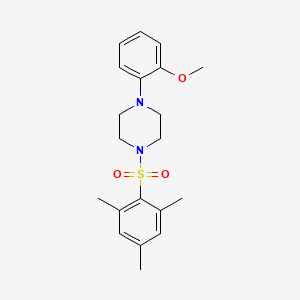
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine is a chemical compound with the molecular formula C20H26N2O3S . It has an average mass of 374.497 Da and a monoisotopic mass of 374.166412 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . These protected piperazines can then be deprotected with PhSH, followed by a selective intramolecular cyclization reaction to give piperazinopyrrolidinones .Molecular Structure Analysis
The molecular structure of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine consists of a piperazine ring substituted with a mesitylsulfonyl group and a 2-methoxyphenyl group .Chemical Reactions Analysis
1-(2-Methoxyphenyl)piperazine can be used to functionalize pyrazolylvinyl ketones via an Aza-Michael addition reaction . It can also be used to prepare cyclic amine substituted Tröger’s base derivatives .Applications De Recherche Scientifique
1. Bioactivity in HIV-1 Reverse Transcriptase Inhibition
- Bis(heteroaryl)piperazines (BHAPs), analogues of 1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine, have shown significant potency as non-nucleoside HIV-1 reverse transcriptase inhibitors. These compounds are more potent than their precursors due to specific modifications in their aryl moiety (Romero et al., 1994).
2. Crystal Structure Studies and DFT Calculations
- Novel 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been synthesized and structurally characterized using X-ray diffraction and Density Functional Theory (DFT) calculations. These studies provide insights into the reactive sites and nature of the molecules (Kumara et al., 2017).
3. Antagonistic Properties at 5-HT1A Serotonin Receptors
- Analogues of 1-(2-Methoxyphenyl)piperazine, such as NAN-190, have been studied for their potential as 5-HT1A serotonin antagonists. These compounds show high affinity for 5-HT1A receptors and have been studied for their selectivity and functional properties (Raghupathi et al., 1991).
4. Fluorescent Ligands for Human 5-HT1A Receptors
- Long-chain 1-(2-methoxyphenyl)piperazine derivatives have been synthesized with environment-sensitive fluorescent moieties. These compounds display high affinity for 5-HT(1A) receptors and are useful in visualizing these receptors in cell-based studies (Lacivita et al., 2009).
5. Synthesis and Anticonvulsant Activity
- New derivatives of 1,4-piperazine have been synthesized and evaluated for anticonvulsant activity. These compounds show moderate effectiveness in seizure models and provide insights into the structure-activity relationships in anticonvulsant drug design (Marona et al., 2009).
6. Spectroscopic Investigation and Thermodynamic Analysis
- Studies on phenylpiperazine derivatives like 1-(2-methoxyphenyl)piperazine have provided detailed spectroscopic and thermodynamic information. These analyses are crucial for understanding the physical and chemical properties of these compounds (Prabavathi et al., 2015).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-13-16(2)20(17(3)14-15)26(23,24)22-11-9-21(10-12-22)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKASAHQJYTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

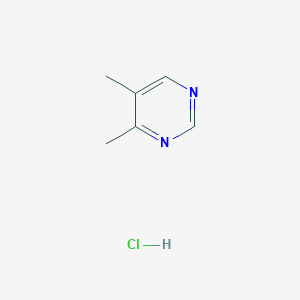
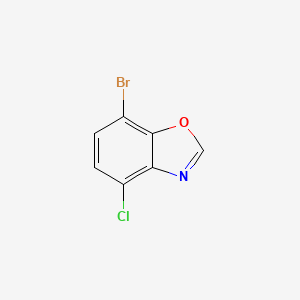
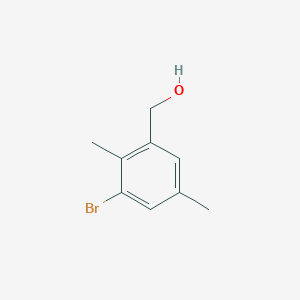
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)
![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)
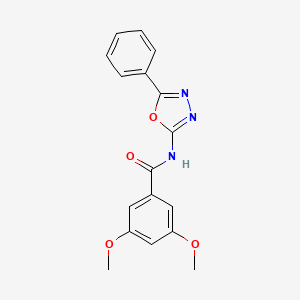

![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)

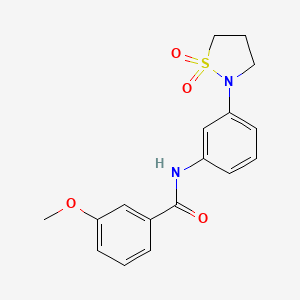
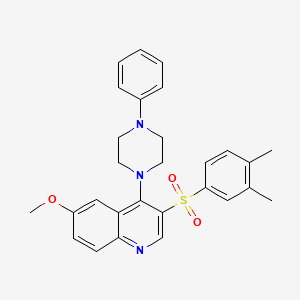
![N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2767042.png)
